molecular formula C7H5BrFI B1379985 5-Fluoro-2-iodobenzyl bromide CAS No. 1261852-14-5

5-Fluoro-2-iodobenzyl bromide

Cat. No.: B1379985
CAS No.: 1261852-14-5
M. Wt: 314.92 g/mol
InChI Key: TXIPYRUYDCNASH-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodobenzyl bromide is a chemical compound with the CAS Number: 1261852-14-5 . It has a molecular weight of 314.92 and its IUPAC name is 2-(bromomethyl)-4-fluoro-1-iodobenzene . It is also known by the synonym 2-(Bromomethyl)-4-fluoro-1-iodobenzene, alpha-Bromo-5-fluoro-2-iodotoluene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 . This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 iodine atom .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound is stored at ambient temperature and is shipped at the same temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

5-Fluoro-2-iodobenzyl bromide is a critical intermediate in organic synthesis, particularly in the formation of complex molecules. For example, Bunce et al. (2008) demonstrated its utility in creating highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence, offering a simple method to produce these compounds with yields ranging from 50-92% (Bunce, Rogers, Nago, & Bryant, 2008). Additionally, Li, Wheeler, and Dembinski (2011) highlighted its role in a 5-endo-dig halocyclization process to synthesize 2,5-disubstituted 3-bromo-4-fluoro- and 3-fluoro-4-iodofurans, showcasing a facile method for accessing these fluorohalofurans under ambient conditions (Li, Wheeler, & Dembinski, 2011).

Radiopharmaceuticals Development

In the development of radiotracers for Positron Emission Tomography (PET), this compound serves as a precursor for synthesizing fluorinated compounds. Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromides, which are intermediates in creating fluorinated α-amino acids used in PET imaging, demonstrating its importance in producing radiopharmaceuticals (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).

Drug Development and Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the synthesis of potential therapeutic agents. Peng et al. (2016) described the development of O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine for treating hepatocellular carcinoma, identifying an orally bioavailable and liver-targeted lead compound. This work underscores the compound's role in crafting novel treatment strategies (Peng et al., 2016).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIPYRUYDCNASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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